1-Chloro-3-methyl-2-butene
Overview
Description
1-Chloro-3-methyl-2-butene is an organic compound with the molecular formula C5H9Cl. It is also known by other names such as γ,γ-Dimethylallyl chloride and Prenyl chloride . This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
1-Chloro-3-methyl-2-butene is a chemical compound with the molecular formula C5H9Cl
Mode of Action
It’s known to participate in reactions with other compounds such as potassium iodide in acetone and sodium ethoxide in ethanol . These reactions suggest that this compound can act as a reactant in chemical synthesis, potentially undergoing nucleophilic substitution or elimination reactions.
Result of Action
It has been used in the total synthesis of geraniol , suggesting that it can contribute to the formation of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the kinetics of its gas-phase reactions with ozone have been studied , suggesting that its reactivity can be influenced by the presence of other reactive species in the environment. Additionally, its reactions with potassium iodide in acetone and sodium ethoxide in ethanol suggest that the solvent can also play a significant role in its reactivity.
Preparation Methods
1-Chloro-3-methyl-2-butene can be synthesized through several methods. One common synthetic route involves the reaction of isoprene with anhydrous hydrogen chloride in the presence of a solvent like dichloromethane and catalysts such as cuprous chloride and triethylamine hydrochloride . The reaction conditions typically include maintaining a temperature range of -30 to +30 degrees Celsius and a pressure from atmospheric to 5 bar . This method yields a high-content product with minimal waste.
Chemical Reactions Analysis
1-Chloro-3-methyl-2-butene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with potassium iodide in acetone to form 1-iodo-3-methyl-2-butene.
Elimination Reactions: When treated with sodium ethoxide in ethanol, it undergoes dehydrohalogenation to form isoprene.
Oxidation Reactions: It can react with ozone in gas-phase reactions, leading to the formation of various oxidation products.
Common reagents used in these reactions include potassium iodide, sodium ethoxide, and ozone. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-methyl-2-butene has several applications in scientific research:
Chemical Synthesis: It is used in the total synthesis of geraniol, a compound with applications in perfumery and flavoring.
Biological Research: It serves as an alkylating agent and is used in the synthesis of hyperforin, an antibiotic that inhibits the growth of tumor cells.
Industrial Applications: It is employed in the production of various intermediates for agricultural chemicals, spices, food additives, and pharmaceuticals.
Comparison with Similar Compounds
1-Chloro-3-methyl-2-butene can be compared with other similar compounds such as:
3-Chloro-2-methyl-1-propene: This compound has a similar structure but differs in the position of the chlorine atom.
3-Methyl-2-butenyl chloride: Another similar compound with slight structural variations.
The uniqueness of this compound lies in its specific reactivity and applications in chemical synthesis and biological research.
Properties
IUPAC Name |
1-chloro-3-methylbut-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXQKGNGJVZKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060120 | |
Record name | 2-Butene, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1-Chloro-3-methyl-2-butene | |
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Boiling Point |
109 °C @ 760 MM HG | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER; SOL IN ALCOHOL, ETHER, ACETONE; VERY SOL IN CHLOROFORM | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9273 @ 20 °C/4 °C | |
Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
503-60-6 | |
Record name | 1-Chloro-3-methyl-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-3-methyl-2-butene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 1-chloro-3-methyl- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butene, 1-chloro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7060120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-3-methylbut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.248 | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMT7V9LLBR | |
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Record name | 1-CHLORO-3-METHYL-2-BUTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6129 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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